molecular formula C18H14O2 B15344800 BENZ(a)ANTHRACENE, 10,11-DIHYDRO-10,11-DIHYDROXY-, (E)- CAS No. 60967-90-0

BENZ(a)ANTHRACENE, 10,11-DIHYDRO-10,11-DIHYDROXY-, (E)-

Cat. No.: B15344800
CAS No.: 60967-90-0
M. Wt: 262.3 g/mol
InChI Key: QMZBNBYLXIIEFF-QZTJIDSGSA-N
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Description

(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol is a chiral organic compound with a complex polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of benzo[b]phenanthrene derivatives under specific conditions to introduce the diol functionality at the 10 and 11 positions. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]phenanthrene-10,11-dione, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (10S,11S)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol: The enantiomer of the compound with opposite stereochemistry.

    Benzo[b]phenanthrene: The parent compound without the diol groups.

    10,11-Dihydrobenzo[b]phenanthrene: A hydrogenated derivative without the diol functionality.

Uniqueness

(10R,11R)-10,11-Dihydrobenzo[b]phenanthrene-10,11-diol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemical effects in various chemical and biological contexts.

Properties

CAS No.

60967-90-0

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(10R,11R)-10,11-dihydrobenzo[a]anthracene-10,11-diol

InChI

InChI=1S/C18H14O2/c19-17-8-7-13-9-12-6-5-11-3-1-2-4-14(11)15(12)10-16(13)18(17)20/h1-10,17-20H/t17-,18-/m1/s1

InChI Key

QMZBNBYLXIIEFF-QZTJIDSGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@H]([C@@H](C=C4)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C=C4)O)O

Origin of Product

United States

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